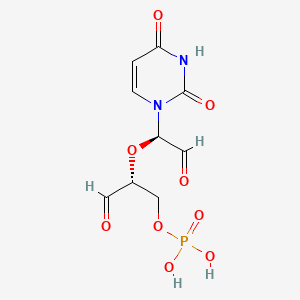

Ump dialdehyde

Description

Dialdehydes are organic compounds containing two aldehyde groups, making them highly reactive cross-linking agents and precursors in synthesizing polymers, pharmaceuticals, and biomaterials . They are widely used in biomedical engineering, drug delivery, and material science due to their ability to form stable covalent bonds (e.g., Schiff bases) with amino groups in proteins, polysaccharides, and nucleic acids .

Properties

CAS No. |

63436-29-3 |

|---|---|

Molecular Formula |

C9H11N2O9P |

Molecular Weight |

322.17 g/mol |

IUPAC Name |

[(2R)-2-[(1R)-1-(2,4-dioxopyrimidin-1-yl)-2-oxoethoxy]-3-oxopropyl] dihydrogen phosphate |

InChI |

InChI=1S/C9H11N2O9P/c12-3-6(5-19-21(16,17)18)20-8(4-13)11-2-1-7(14)10-9(11)15/h1-4,6,8H,5H2,(H,10,14,15)(H2,16,17,18)/t6-,8+/m0/s1 |

InChI Key |

WCABEFMBCKYRJP-POYBYMJQSA-N |

SMILES |

C1=CN(C(=O)NC1=O)C(C=O)OC(COP(=O)(O)O)C=O |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@@H](C=O)O[C@H](COP(=O)(O)O)C=O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C(C=O)OC(COP(=O)(O)O)C=O |

Other CAS No. |

63436-29-3 |

Synonyms |

dialdehyde UMP UMP dialdehyde uridine monophosphate dialdehyde |

Origin of Product |

United States |

Chemical Reactions Analysis

2.1. Schiff Base Formation

UMP dialdehyde reacts with primary amines (e.g., lysine residues in proteins) to form Schiff bases (imines) . This reaction is reversible but can be stabilized by reduction to secondary amines using NaBH₃CN or NaBH₄ :

This reactivity underpins its role in crosslinking biomolecules or modifying enzymes .

2.2. Nucleophilic Additions

The aldehydes undergo nucleophilic attacks by:

-

Thiols : Soft nucleophiles (e.g., glutathione) form thiohemiacetal intermediates, progressing to stable thiazolidine adducts .

-

Hydroxylamines : Yield oximes, useful for quantifying aldehyde content via spectrophotometry .

2.3. Reductive Amination

In the presence of amines and reducing agents, this compound undergoes reductive amination to form secondary amines. This is exploited in bioconjugation and polymer chemistry :

2.4. Crosslinking Reactions

Intra- and intermolecular hemiacetal/hemialdal formation occurs between aldehydes and hydroxyl groups, enhancing structural stability in materials science :

Enzymatic Interactions

This compound exhibits unique allosteric effects:

-

Activation of Carbamyl Phosphate Synthetase : Despite UMP being an inhibitor, its dialdehyde derivative acts as a potent activator, likely via covalent adduct formation with cysteine or lysine residues .

-

Competitive Binding : Overlaps with IMP binding sites, suggesting shared structural recognition motifs .

Factors Influencing Reactivity

Reaction Rates with Nucleophiles

| Nucleophile | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Conditions |

|---|---|---|

| Glutathione (GSH) | 0.15–0.35 | pH 7.4, 25°C |

| N-Acetylcysteine | 0.08–0.12 | pH 7.4, 37°C |

| Hydroxylamine | 0.05–0.10 | pH 6.0, 30°C |

Thermodynamic Stability

Comparison with Similar Compounds

Comparison of Dialdehyde Compounds

Functional and Performance Metrics

Key Research Findings

NMR Studies: Enol forms of dialdehydes (e.g., malonaldehyde-glyoxal adducts) exhibit stronger correlations (R² = 0.96–0.99) with experimental NMR data than dialdehyde forms (R² = 0.83–0.97), suggesting enol tautomers dominate in solution .

Cross-Linking Efficiency : DAC outperforms glutaraldehyde in collagen scaffolds by avoiding cytotoxic byproducts while achieving comparable mechanical strength .

Oxidation Degree Impact : Higher DO in DAC correlates with reduced scaffold porosity and increased thermal denaturation temperatures (e.g., collagen fibers: +10°C at DO = 60%) .

Environmental Performance : DAS-based films with caffeic acid show superior antioxidant activity (65% radical scavenging) compared to ascorbic acid blends (44.6%) .

Q & A

Q. What are the key synthesis parameters for regioselective oxidation of cellulose to produce 2,3-dialdehyde cellulose (DAC)?

The synthesis of DAC involves sodium periodate (NaIO₄) as the oxidizing agent, targeting the 2,3-vicinal hydroxyl groups of cellulose. Critical parameters include:

- Oxidant concentration : Higher NaIO₄ dosage increases aldehyde content but may degrade cellulose chains .

- Reaction time and temperature : Prolonged oxidation (e.g., 176 min at 48°C) maximizes aldehyde group formation (~947 µmol/g) while balancing crystallinity loss .

- pH control : Acidic conditions (pH 3–5) enhance oxidation efficiency .

Methodological Tip: Use response surface methodology (RSM) to optimize these variables and model interactions .

Q. How do researchers quantify aldehyde content and crystallinity changes in DAC?

- Aldehyde content : Measured via hydroxylamine hydrochloride titration or FTIR analysis of C=O stretching (1720–1730 cm⁻¹) .

- Crystallinity : Assessed via X-ray diffraction (XRD); oxidation reduces crystallinity by disrupting hydrogen bonds, as shown in banana vs. palm fiber-derived DAC .

Methodological Tip: Combine XRD with thermogravimetric analysis (TGA) to correlate crystallinity with thermal stability .

Advanced Research Questions

Q. How do fiber source (e.g., banana vs. palm) and pretreatment methods influence DAC properties?

Different lignocellulosic sources yield DAC with distinct structural properties:

- Banana fibers : Higher hemicellulose content may increase oxidation efficiency but reduce thermal stability .

- Palm fibers : Higher lignin content may require harsher pretreatment (e.g., alkaline delignification) to enhance oxidation .

Methodological Tip: Conduct comparative studies using standardized oxidation protocols and characterize via SEM/atomic force microscopy (AFM) to assess microfibril morphology .

Q. What experimental strategies address contradictions in crystallinity data between DAC studies?

Discrepancies arise from:

- Oxidation conditions : Over-oxidation can amorphize cellulose, while controlled oxidation preserves partial crystallinity .

- Analytical techniques : XRD vs. NMR may yield differing crystallinity indices due to sensitivity to short-range order .

Methodological Tip: Replicate studies using identical cellulose sources and cross-validate results with multiple techniques (e.g., XRD, solid-state NMR) .

Q. How can statistical design of experiments (DoE) improve DAC synthesis optimization?

- Response surface methodology (RSM) : Models interactions between variables (e.g., temperature, NaIO₄ concentration) to predict optimal aldehyde content .

- Central composite design : Identifies nonlinear relationships, enabling efficient parameter tuning .

Methodological Tip: Validate models with confirmatory experiments and report confidence intervals for reproducibility .

Q. What methodologies enable controlled functionalization of DAC for biomedical applications?

- Schiff base reactions : React DAC aldehydes with amines (e.g., chitosan) to form pH-responsive hydrogels .

- Cationization : Graft quaternary ammonium groups for antimicrobial activity .

Methodological Tip: Monitor reaction efficiency via zeta potential analysis and cytotoxicity assays for biomedical suitability .

Methodological & Analytical Challenges

Q. How to mitigate cellulose chain degradation during DAC synthesis?

Q. What statistical approaches are recommended for analyzing DAC property datasets?

- Multivariate analysis : Principal component analysis (PCA) to identify dominant variables (e.g., oxidant concentration vs. time) .

- Error analysis : Report standard deviations for triplicate experiments and use t-tests/ANOVA to compare fiber sources .

Comparative & Interdisciplinary Research

Q. How does DAC compare to dialdehyde starch in terms of reactivity and applications?

- Reactivity : DAC’s linear cellulose backbone offers higher mechanical strength vs. branched dialdehyde starch .

- Applications : DAC excels in biomedical scaffolds; dialdehyde starch is suited for adhesives due to lower crystallinity .

Methodological Tip: Conduct head-to-head studies under identical conditions to isolate structural effects .

Data Management & Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.